molecular formula C12H13N3O4 B11782533 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11782533
M. Wt: 263.25 g/mol
InChI Key: UKSZIERYSGAMED-UHFFFAOYSA-N
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Description

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and an ethanol moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the nitration of a methoxyphenyl derivative followed by cyclization with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both a nitro group and an ethanol moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

2-[5-(2-methoxyphenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13N3O4/c1-19-11-5-3-2-4-9(11)12-10(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3

InChI Key

UKSZIERYSGAMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

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